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molecular formula C15H16Cl2N4O B8621245 2-(3,5-Dichloro-2-pyridylazo)-5-(diethylamino)phenol CAS No. 110518-93-9

2-(3,5-Dichloro-2-pyridylazo)-5-(diethylamino)phenol

Cat. No. B8621245
M. Wt: 339.2 g/mol
InChI Key: IDSCTCQGERQFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06551682B1

Procedure details

Next, a flask was loaded with 3-(N,N-diethylamino)phenol (1.7 g), dimethylformamide (14 ml), acetic acid (5 ml) and iodine (0.24 g), and they were mixed, followed by addition of 3,5-dichloro-2-hydrazinopyridine (1.6 g) to the flask with stirring. Then, to this, a 30% hydrogen peroxide water (2.4 g) was dropwise added in 90 minutes and the mixture was stirred overnight. The reaction mixture was filtrated, and ether and water were added to the filtrate, followed by stirring. After stirring, the ether layer was collected and condensed to precipitate crystals. The crystals were filtrated for collection and dried to give intended crystals (0.54 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
hydrogen peroxide water
Quantity
2.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
crystals
Quantity
0.54 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
14 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1)[CH2:4][CH3:5])[CH3:2].II.[Cl:15][C:16]1[C:17]([NH:23][NH2:24])=[N:18][CH:19]=[C:20]([Cl:22])[CH:21]=1.O.OO>C(O)(=O)C.CN(C)C=O>[Cl:15][C:16]1[C:17]([N:23]=[N:24][C:9]2[CH:10]=[CH:11][C:6]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[CH:7][C:8]=2[OH:12])=[N:18][CH:19]=[C:20]([Cl:22])[CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)N(CC)C=1C=C(C=CC1)O
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)NN
Step Four
Name
hydrogen peroxide water
Quantity
2.4 g
Type
reactant
Smiles
O.OO
Step Five
Name
crystals
Quantity
0.54 g
Type
reactant
Smiles
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
ADDITION
Type
ADDITION
Details
ether and water were added to the filtrate
STIRRING
Type
STIRRING
Details
by stirring
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the ether layer was collected
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtrated for collection
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=C(C1)Cl)N=NC1=C(C=C(C=C1)N(CC)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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